molecular formula C12H18N2O B1486771 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol CAS No. 2092547-75-4

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486771
CAS No.: 2092547-75-4
M. Wt: 206.28 g/mol
InChI Key: JNIQAMHGZNZFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol (CAS 2098026-09-4) is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol, this compound features a pyrimidine core substituted with a cyclohexylmethyl group at the 6-position and a methyl group at the 2-position. Pyrimidine scaffolds are privileged structures in pharmaceutical development, known for their diverse biological activities. This specific substitution pattern, including the lipophilic cyclohexylmethyl moiety, is commonly explored to enhance binding affinity and optimize pharmacokinetic properties in lead compound optimization . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for various investigative applications. Its structural features make it a valuable template for developing ligands for various biological targets, and it may have potential applications in areas such as antiviral research, given the documented role of similar pyrimidine derivatives in targeting essential enzymes . Furthermore, pyrimidine cores are frequently investigated as neutralising agents in cosmetic science and as functional components in other applied research fields . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(cyclohexylmethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIQAMHGZNZFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with 2-methyl-4-hydroxypyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl and cyclohexylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-one.

    Reduction: Formation of 6-(Cyclohexylmethyl)-2-methyl-1,4-dihydropyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, facilitating its binding and subsequent biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural and Substituent Analysis

Compound Name Substituent at Position 6 Key Structural Features
This compound Cyclohexylmethyl Bulky, lipophilic cyclohexyl group; enhances membrane permeability but reduces aqueous solubility .
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-Iodophenyl Electron-withdrawing iodine atom; increases molecular weight (312.11 g/mol) and potential for halogen bonding .
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl Moderate lipophilicity; predicted boiling point 368.6°C .
2-Amino-6-(substituted phenyl)-5-methylpyrimidin-4-ol Substituted phenyl Aromatic groups modulate electronic properties; synthesized via solvent-free, one-pot methods using PEG-400 .
4-Methyl-6-(methylthio)pyrimidin-2-ol Methylthio Thioether group increases acidity (pKa ~8) and hydrogen-bonding capacity .

Physicochemical Properties

Property This compound 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
Molecular Weight (g/mol) ~280 (estimated) 312.11 220.65
Density (g/cm³) Not reported Not reported 1.31 (predicted)
Boiling Point (°C) Not reported Not reported 368.6 (predicted)
Solubility Low (hydrophobic substituent) Moderate (iodine enhances polarity) Low (chlorine increases lipophilicity)

Biological Activity

Overview

6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a cyclohexylmethyl group and a methyl group on the pyrimidine ring, which may influence its interaction with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 2092547-75-4
  • Molecular Formula : C13H17N2O
  • Molecular Weight : 219.29 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, where it demonstrated cytotoxic effects. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation signals.

Case Studies and Research Findings

A number of research articles and case studies have detailed the synthesis and evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized this compound using a multi-step reaction involving cyclization techniques. The resulting compound was subjected to biological assays to evaluate its efficacy against microbial and cancerous cells .
  • Antimicrobial Testing :
    • In a controlled environment, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating promising antibacterial activity .
  • Cytotoxicity Assays :
    • Cytotoxicity was assessed using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7). The IC50 values were found to be around 25 µM, indicating that the compound effectively inhibits cell growth at relatively low concentrations .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound10 - 5025
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol15 - 6030
6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol20 - 7035

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.